

# (2-Methylpiperidin-1-yl)acetic acid IUPAC name and synonyms

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## Compound of Interest

Compound Name: (2-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1306553

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## An In-depth Technical Guide to (2-Methylpiperidin-1-yl)acetic acid

This technical guide provides a comprehensive overview of **(2-Methylpiperidin-1-yl)acetic acid**, including its chemical identity, physicochemical properties, and a potential synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity

The compound with the formula  $C_8H_{15}NO_2$  is identified by the IUPAC name **2-(2-methylpiperidin-1-yl)acetic acid**<sup>[1]</sup>. It is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry.

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers for **(2-Methylpiperidin-1-yl)acetic acid**

Type	Identifier
IUPAC Name	2-(2-methylpiperidin-1-yl)acetic acid[1]
CAS Number	856437-61-1[1]
PubChem CID	3157942[1]
Molecular Formula	C8H15NO2[1]
InChI Key	IZYFKLAMVLELBP-UHFFFAOYSA-N[1]
SMILES	CC1CCCCN1CC(=O)O[1]
Depositor-Supplied Synonyms	(2-Methyl-piperidin-1-yl)-acetic acid, 1-Piperidineaceticacid, 2-methyl-, (2-Methyl-1-piperidiny)acetic acid, 2-(2-methylpiperidyl)acetic acid, 2-(2-methyl-1-piperidyl)acetic acid[1]

## Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, permeability, and potential for biological activity.

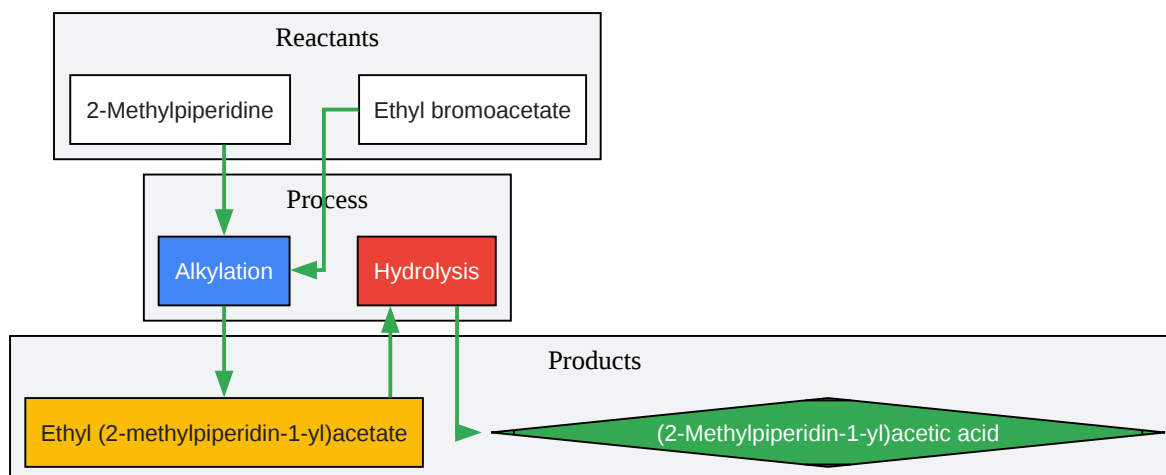
Table 2: Computed Physicochemical Properties of **(2-Methylpiperidin-1-yl)acetic acid**

Property	Value	Source
Molecular Weight	157.21 g/mol	PubChem[1]
XLogP3	-1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	157.110278721 Da	PubChem[1]
Monoisotopic Mass	157.110278721 Da	PubChem[1]
Topological Polar Surface Area	40.5 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	11	PubChem[1]

## Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **(2-Methylpiperidin-1-yl)acetic acid** is not readily available in the provided search results, a plausible synthetic route can be conceptualized based on established chemical reactions. A common method for the synthesis of N-substituted piperidine acetic acids involves the alkylation of the parent piperidine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

The proposed synthesis would involve the reaction of 2-methylpiperidine with an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.



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Caption: Proposed synthetic workflow for **(2-Methylpiperidin-1-yl)acetic acid**.

## Experimental Protocol: A Generalized Approach

The following provides a generalized, two-step experimental protocol for the synthesis of **(2-Methylpiperidin-1-yl)acetic acid** based on the proposed pathway.

Step 1: Synthesis of Ethyl (2-methylpiperidin-1-yl)acetate (Alkylation)

- Materials:
  - 2-Methylpiperidine
  - Ethyl bromoacetate
  - Anhydrous potassium carbonate (or another suitable base)
  - Anhydrous acetonitrile (or another suitable polar aprotic solvent)
  - Inert atmosphere (e.g., Nitrogen or Argon)

- Procedure:
  - To a solution of 2-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).
  - Stir the suspension at room temperature under an inert atmosphere.
  - Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.
  - The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC or GC-MS is recommended).
  - After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.
  - The solvent is removed under reduced pressure.
  - The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Step 2: Synthesis of **(2-Methylpiperidin-1-yl)acetic acid** (Hydrolysis)

- Materials:
  - Ethyl (2-methylpiperidin-1-yl)acetate
  - Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid)
  - Ethanol or methanol (as a co-solvent)
- Procedure (Base-catalyzed hydrolysis):
  - Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
  - Stir the reaction mixture at room temperature or with gentle heating for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

- After completion, the ethanol is removed under reduced pressure.
- The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
- The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a concentrated acid (e.g., HCl).
- The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

## Conclusion

This technical guide has provided essential information on **(2-Methylpiperidin-1-yl)acetic acid**, including its IUPAC name, synonyms, and key physicochemical properties. A plausible and detailed synthetic route has been proposed, offering a practical framework for its preparation in a laboratory setting. This information is intended to support further research and development activities involving this compound.

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## References

- 1. (2-Methylpiperidin-1-yl)acetic acid | C<sub>8</sub>H<sub>15</sub>NO<sub>2</sub> | CID 3157942 - PubChem [pubchem.ncbi.nlm.nih.gov]
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